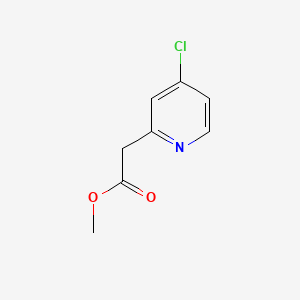

4-(5-Hydroxypyridin-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

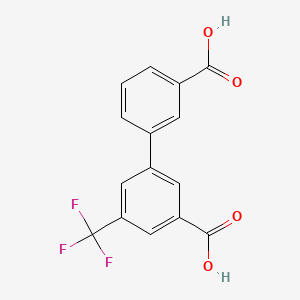

“4-(5-Hydroxypyridin-3-yl)benzoic acid” is a chemical compound with the molecular formula C12H9NO3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-(5-Hydroxypyridin-3-yl)benzoic acid” consists of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure is not provided in the search results.Scientific Research Applications

Crystal Structure and Material Science

Crystal Structure Analysis : A study on the hydrogen-bonded framework compound involving 4-hydroxypyridine reveals insights into polymorphism and molecular interactions within crystalline materials. This research provides a foundation for understanding the structural properties of related compounds, which could be crucial for material design and development (S. L. Staun & A. Oliver, 2015).

Chemical Synthesis

Coordination Polymers : The synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids demonstrates the potential for creating materials with unique photophysical properties. These findings are significant for the development of advanced optical and electronic materials (S. Sivakumar et al., 2011).

Protecting Group for Alcohols : Research on the use of 2-(prenyloxymethyl)benzoyl (POMB) as a new temporary protecting group for alcohols highlights advancements in synthetic chemistry, facilitating complex organic synthesis and improving yield and efficiency in chemical reactions (J. Vatèle, 2005).

Biological Studies

Reactive Oxygen Species Detection : Novel fluorescence probes for detecting reactive oxygen species (ROS) offer a breakthrough in biological and chemical applications. These probes enable the selective and reliable detection of highly reactive oxygen species, contributing to our understanding of oxidative stress and its implications in various diseases (Ken-ichi Setsukinai et al., 2003).

Synthesis and Biological Activity

Antibacterial Activity of Novel Derivatives : The synthesis and evaluation of novel 3-Hydroxy benzoic acid derivatives for antibacterial activity illustrate the ongoing search for new antimicrobial agents. Such research is critical for addressing the challenge of antibiotic resistance and developing new drugs (Maruti S. Satpute et al., 2018).

properties

IUPAC Name |

4-(5-hydroxypyridin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-5-10(6-13-7-11)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHIOPUVWLLSIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682768 |

Source

|

| Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Hydroxypyridin-3-yl)benzoic acid | |

CAS RN |

1261895-73-1 |

Source

|

| Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)